ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE
Overview
Description
ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-(4-methoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-CYANO-2-(4-METHOXYPHENYL)ACETATE: Shares the cyano and methoxyphenyl groups but lacks the pyridine and phenylcarbamoyl groups.
3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDINE-2-THIOL: Similar structure but with a thiol group instead of the ethyl ester.
Uniqueness
ETHYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[3-cyano-4-(4-methoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-4-32-21(29)15-33-25-20(14-26)23(17-10-12-19(31-3)13-11-17)22(16(2)27-25)24(30)28-18-8-6-5-7-9-18/h5-13H,4,15H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEDXOISHOONGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(C(=C1C#N)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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